molecular formula C8H4BrN3 B14073509 4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile

4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile

Cat. No.: B14073509
M. Wt: 222.04 g/mol
InChI Key: XGQUFQPZFCJMII-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the reaction of pyrazolo[1,5-a]pyridine with bromine and a cyanide source under controlled conditions. One common method includes the use of bromine in an organic solvent, followed by the addition of a cyanide source such as sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process generally includes steps such as bromination, cyanation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Based on the search results, here's what is known about the applications of pyrazolo[1,5-a]pyridine derivatives:

General Applications

  • Pyrazolo[1,5-a]pyridine derivatives are used as AXL and c-MET kinase inhibitors .
  • These derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
  • Pyrazolo[1,5-a]pyrimidines have shown anticancer potential and enzymatic inhibitory activity .

AXL and c-MET Kinase Inhibitors

  • Pyrazolo[1,5-a]pyridine derivatives can act as inhibitors of tyrosine kinase AXL, which belongs to a family of tyrosine receptors that includes Tyro3 (Sky) and Mer (Tyro12) .
  • Protein kinases, including receptor tyrosine kinases (RTKs) like AXL and c-MET, participate in signaling events that control cell activation, growth, and differentiation . Inappropriately high protein kinase activity has been implicated in many diseases .

Material Science

  • Pyrazolo[1,5-a]pyrimidine derivatives are studied for applications related to materials sciences, due to their photophysical properties as an emergent fluorophore .
  • The tendency of pyrazolo[1,5-a]pyridine derivatives to form crystals with conformational and supramolecular phenomena could amplify their applications towards the solid-state .

Related Research

  • Research has been done on novel pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors .
  • Studies have explored the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, highlighting their antitumor potential and enzymatic inhibitory activity .

Functionalization

  • Functionalization of position 7 of pyrazolo[1,5-a]pyrazines is an important class of heterocyclic systems with synthetic and biological potential .

Mechanism of Action

The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile (BPPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy. This article provides a comprehensive overview of the biological activity associated with BPPC, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of BPPC typically involves the formation of the pyrazolo[1,5-a]pyridine scaffold through cyclization reactions starting from appropriate precursors. The carbonitrile group is introduced at the 7-position via nucleophilic substitution methods. The details of the synthesis pathways can be summarized as follows:

  • Starting Materials : Use of 4-bromopyrazole and suitable electrophiles.
  • Cyclization : Reaction conditions optimized for cyclization to form the pyrazolo ring.
  • Nucleophilic Substitution : Introduction of the carbonitrile group at position 7.

The biological activity of BPPC is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. Protein kinases are critical in regulating various cellular processes, including growth, differentiation, and metabolism. Inhibition of these kinases can lead to therapeutic effects in diseases characterized by dysregulated signaling pathways such as cancer.

In Vitro Studies

In vitro studies have demonstrated that BPPC exhibits significant inhibitory activity against several kinases:

  • GSK-3β : BPPC has been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a role in various cellular processes including cell cycle regulation and apoptosis.
  • CDK-2 and CDK-4 : Studies indicate that BPPC can inhibit Cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The selectivity profile suggests that modifications to the pyrazolo ring can enhance potency against specific CDKs while reducing toxicity towards normal cells .

Table: Biological Activity Summary

Biological Target Activity Reference
GSK-3βInhibitor
CDK-2Inhibitor
CDK-4Inhibitor
HIV-1 Reverse TranscriptaseInhibitor

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of BPPC in various cancer cell lines. The results indicated that BPPC significantly inhibited cell proliferation in a dose-dependent manner, particularly in breast and prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: CNS Penetration and Efficacy

In animal models, BPPC demonstrated central nervous system (CNS) penetration and exhibited efficacy in reducing tumor growth in xenograft models. This suggests potential applications in treating CNS-related malignancies .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-6(5-10)12-8(7)3-4-11-12/h1-4H

InChI Key

XGQUFQPZFCJMII-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC=N2)C(=C1)Br)C#N

Origin of Product

United States

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